(+)-Cuparene

Catalog No.
S575904
CAS No.
16982-00-6
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Cuparene

CAS Number

16982-00-6

Product Name

(+)-Cuparene

IUPAC Name

1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3

InChI Key

SLKPBCXNFNIJSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2(CCCC2(C)C)C

Synonyms

cuparene

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2(C)C)C

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CCCC2(C)C)C

Synthesis of Sesquiterpenes

Polymerization of Acetylene

Natural Product Synthesis

(+)-Cuparene is a naturally occurring sesquiterpene, characterized by its unique structure featuring adjacent quaternary centers within a cyclopentane ring. The molecular formula of cuparene is C15_{15}H22_{22}, and it is classified under the broader category of sesquiterpenoids. Cuparene has been identified in various plant species, including Perilla frutescens and Juniperus horizontalis, where it contributes to the aromatic profile of these plants . Its distinct structural properties make it a subject of interest in both synthetic organic chemistry and pharmacological research.

Cuparene can undergo several chemical transformations. One notable reaction involves its oxidation using chromium trioxide, which yields cuparenic acid, a substituted benzoic acid derivative . Additionally, cuparene can participate in Lewis-acid-promoted reactions, leading to the formation of other sesquiterpenes through mechanisms such as intramolecular carbenoid displacement reactions . The versatility of cuparene in

Research has indicated that cuparene exhibits various biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. In particular, extracts containing cuparene have shown effectiveness against certain bacterial strains, suggesting its utility in developing natural antimicrobial agents . Moreover, the compound's presence in traditional medicinal plants points to its historical use in herbal remedies.

The synthesis of (+)-cuparene has been explored through multiple methodologies:

  • Enantioselective Synthesis: Techniques have been developed to produce (+)-cuparene with high enantiomeric purity. For instance, metal-catalyzed asymmetric conjugate addition reactions have been employed to create quaternary stereocenters efficiently .
  • Total Synthesis: Various total synthesis routes have been documented, including strategies that utilize cyclopentene derivatives and other precursors to construct the cuparene framework .

These synthetic approaches not only facilitate the production of cuparene but also allow for the exploration of its derivatives and analogs.

CupareneCyclopentaneAnti-inflammatory, antimicrobialFlavoring, pharmaceuticalsCaryophylleneBicyclicCannabinoid receptor interactionPain relief, anti-inflammatoryFarneseneLinearInsect repellentAgricultureGermacrene DCyclicAntimicrobialEssential oils

Cuparene's uniqueness lies in its specific structural features and the adjacent quaternary centers that distinguish it from other sesquiterpenes. This structural distinction may contribute to its unique biological activities and applications compared to similar compounds.

Studies on cuparene's interactions with biological systems have revealed insights into its pharmacological potential. Research has focused on its interactions with cellular pathways involved in inflammation and microbial resistance. These studies are crucial for understanding how cuparene exerts its effects at the molecular level and for evaluating its therapeutic potential.

Cuparene belongs to a class of compounds known as sesquiterpenes, which share structural similarities but differ in their specific biological activities and applications. Here are some similar compounds:

  • Caryophyllene: A bicyclic sesquiterpene known for its anti-inflammatory properties and ability to interact with cannabinoid receptors.
  • Farnesene: A linear sesquiterpene with applications in agriculture as a natural insect repellent.
  • Germacrene D: A sesquiterpene that exhibits antimicrobial activity and is found in various essential oils.

Comparison Table

CompoundStructure TypeNotable Properties

Living cells make (+)-Cuparene exclusively through the mevalonate route of isoprenoid metabolism. Three molecules of acetyl coenzyme A condense to give 3-hydroxy-3-methyl-glutaryl coenzyme A; this intermediate is reduced to mevalonic acid by 3-hydroxy-3-methyl-glutaryl coenzyme A reductase, the principal rate-determining step of the pathway [1] [2]. Mevalonic acid is successively phosphorylated, decarboxylated and isomerised to furnish dimethylallyl pyrophosphate and isopentenyl pyrophosphate, which couple head-to-tail to build the fifteen-carbon prenyl donor farnesyl pyrophosphate—the direct substrate for all (+)-Cuparene synthases [3] [4].

Early tracer work with deuterated mevalonic acid in sterile callus tissue of Perilla frutescens showed that the labelled hydrogens migrate in a pattern diagnostic for concurrent 1,4-hydride and double 1,3-hydride shifts during the construction of the cyclopentane ring of the sesquiterpene framework [5]. These results proved that (+)-Cuparene inherits every carbon atom of its skeleton from the universal mevalonate precursors and that rearrangements occur after farnesyl pyrophosphate ionisation (Table 1).

Enzymatic step (cytosol)Representative plant geneRepresentative fungal geneKey isotopic outcome in Perilla frutescens callus
3-hydroxy-3-methyl-glutaryl coenzyme A reductasePfHMGR1CcHMGRUniform retention of C-2, C-5 hydrogens [5]
Mevalonate kinasePfMVKCcMVKNo deuterium loss [5]
Farnesyl pyrophosphate synthasePfFPPSCcFPPSComplete incorporation of labelled C-5 atom into C-7 of (+)-Cuparene [6]

Enzymatic Cyclization Mechanisms

The conversion of farnesyl pyrophosphate to the hydrocarbon backbone proceeds inside class I sesquiterpene cyclases that contain the canonical aspartate-rich DDXXD motif and the metal-binding NDLXSXXXE motif [7]. Bivalent magnesium ions chelate the diphosphate group, promote ionisation and close the active site cavity [8] [9].

Reaction sequence

  • Ionisation. Departure of the diphosphate group yields the trans-allylic farnesyl cation.
  • 1,6-Cyclisation. Attack of C-1 on the C-6–C-7 double bond produces the bisabolyl cation.
  • 1,5-Proton shifts and methyl migrations. A series of concerted hydride and methyl shifts fashions the tertiary cuprenyl cation [10].
  • Deprotonation. Loss of a proton at C-4 liberates (−)-α-Cuprenene, which undergoes spontaneous aerobic aromatisation to (+)-Cuparene [11].

Site-directed mutagenesis of the H-α1 loop in Coprinopsis cinerea cyclase Cop6 showed that replacing asparagine-239 with leucine does not alter product fidelity, whereas the equivalent change in the permissive cyclase Cop4 redirects more than 70% of product flux to germacrene D, underscoring the loop’s role in steering carbocation migration [8].

Kinetic and structural data for (−)-α-Cuprenene synthase Cop6Value
Specific activity with farnesyl pyrophosphate (30 °C)9.8 ± 0.5 μmol min⁻¹ mg⁻¹ [11]
Apparent Michael constant (farnesyl pyrophosphate)3.1 ± 0.4 μM [11]
Product profile (head-space GC)> 99% (−)-α-Cuprenene; < 1% side products [11]
Active-site metal ligandsAsp-90–Asp-94–Asp-95 / Glu-305 (Mg²⁺ triad) [9]
Major catalytic intermediates (computed)Bisabolyl cation → Cuprenyl cation [10]

Comparative Biosynthesis in Cupressaceae versus Basidiomycetes

Gene complements

Cupressaceae genomes sequenced to date possess large prenyltransferase families but very few bona fide sesquiterpene cyclase genes have been cloned. Transcriptome mining of Cupressus sempervirens stems revealed two putative bisabolyl cyclases, yet no single-product cuprenene synthase has been functionally expressed [12].

Basidiomycetes, by contrast, devote entire clusters to cuparene-derived metabolites. The Coprinopsis cinerea cop6–cox1–cox2 locus encodes the cyclase Cop6 together with two cytochrome P450 mono-oxygenases that oxidise (−)-α-Cuprenene to lagopodin quinones [11]. Expression of cop6 alone in Escherichia coli or Saccharomyces cerevisiae yields titres exceeding 40 mg L⁻¹ of the hydrocarbon, establishing a direct and specific biosynthetic route [11].

Metabolic context

Cupressaceae tissues accumulate (+)-Cuparene mostly as a minor constituent of oleoresin. Heartwood essential oil of Cupressus sempervirens contains 11 – 13% cuparene-type hydrocarbons alongside γ-cadinene and α-cedrol [13]. In Callitris species the same skeleton reaches 20% of leaf volatiles, whereas in Widdringtonia oils it occurs chiefly as downstream oxidation products such as cuparophenol [14]. These profiles point to non-specific, possibly spontaneous, aromatisation of a bisabolyl-type intermediate.

Basidiomycetes support a dedicated, enzyme-controlled pathway. Oxidised congeners such as lagopodin A and hydroxylagopodin B arise through stepwise P450 processing of the cuprenene scaffold, providing antimicrobial defence molecules [11] [15].

Comparative table

ParameterCupressaceae (exemplar – Cupressus sempervirens)Basidiomycetes (exemplar – Coprinopsis cinerea)
Confirmed cuparenene synthase geneNot yet isolated [12]cop6 encodes single-product cyclase [11]
Predominant cuparene titre in essential oil5 – 13% of total volatiles [13]> 99% of terpenoid products in recombinant cultures [11]
Down-stream tailoring enzymesOxidations largely non-enzymatic; cedrol formation via general cytochrome P450 system [16]Two cluster-encoded cytochrome P450 mono-oxygenases convert (−)-α-Cuprenene to lagopodin quinones [11]
Biological role of end productsComponent of heartwood defence resin; contributor to wood durability [17]Antimicrobial pigments active against Bacillus and Cladosporium species [18] [11]
Regulation of pathway genesInducible by wounding and dehydration in stems [19]Developmentally regulated during fruit body formation; expression boost area integration elevates titres fourteen-fold [15]

Key evolutionary insights

  • The appearance of a highly specific cuprenene cyclase in mushrooms suggests that basidiomycetes have evolved tighter enzymatic control over bisabolyl rearrangements than Cupressaceae, where spontaneous aromatisation predominates.
  • Gene clustering with oxidases in the fungal lineage enables efficient channeling toward specialised quinone metabolites, whereas conifers rely on broader cytochrome P450 repertoires for skeletal decoration.
  • Isotopic evidence indicates that both kingdoms preserve identical hydride-shift signatures, confirming a conserved cationic cascade despite divergent enzyme selectivity [5] [10].

XLogP3

5.5

Exact Mass

202.172150702 g/mol

Monoisotopic Mass

202.172150702 g/mol

Heavy Atom Count

15

UNII

24IR5X2B93

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (11.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

16982-00-6

Wikipedia

Cuparene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 08-15-2023

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